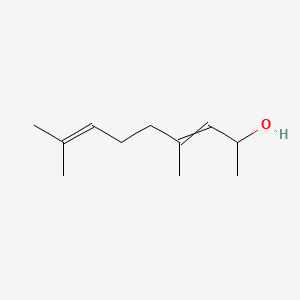










|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][C:7](=[CH:9][CH:10]=[O:11])[CH3:8])[CH3:3].[CH3:12][Mg]Br>CCOCC>[CH3:8][C:7]([CH2:6][CH2:5][CH:4]=[C:2]([CH3:1])[CH3:3])=[CH:9][CH:10]([OH:11])[CH3:12]
|


|
Name
|
|
|
Quantity
|
671.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
|
Name
|
|
|
Quantity
|
185.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
740 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added to an addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
5 L, 3-neck, round bottom flask equipped with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask is situated in an ice water bath
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
CUSTOM
|
|
Details
|
the ice water bath is removed
|
|
Type
|
ADDITION
|
|
Details
|
to mix for an additional 2 hours at 20-25° C. at which
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
is added to 3.5 Kg of cracked ice with good mixing
|
|
Type
|
ADDITION
|
|
Details
|
To this mixture is added 1570 g of 30% sulfuric acid solution
|
|
Type
|
WASH
|
|
Details
|
the remaining ether layer washed twice with 2 L of water
|
|
Type
|
CONCENTRATION
|
|
Details
|
The ether layer is concentrated by evaporation of the ether under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=CC(C)O)CCC=C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 720.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |